molecular formula C8H10N2O2S B124570 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide CAS No. 158089-67-9

2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide

Cat. No.: B124570
CAS No.: 158089-67-9
M. Wt: 198.24 g/mol
InChI Key: BTISFQUSQDHPRX-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide is a specialized chemical scaffold incorporating a sultam (cyclic sulfonamide) core. Sultams are recognized in medicinal chemistry as privileged structures for drug discovery due to their extensive chemical and biological profiles . The isothiazolidine 1,1-dioxide framework serves as a versatile intermediate for constructing diverse compound libraries. This core structure can be efficiently diversified via one-pot, multi-component reaction protocols, such as click/aza-Michael reactions, to generate a wide array of triazole-containing derivatives for high-throughput screening campaigns . The pyridin-3-yl substituent in this particular analog introduces a hydrogen-bond-accepting nitrogen atom, which can be critical for forming key interactions with biological targets and improving aqueous solubility. Compounds based on the β-amino sultam chemotype, to which this molecule belongs, have shown promising biological properties in scientific literature, including inhibitory activity against HIV-1 replication and antibacterial effects . This reagent is intended for use as a building block in the synthesis of more complex molecules and for the exploration of novel pharmacologically active agents.

Properties

IUPAC Name

2-pyridin-3-yl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-13(12)6-2-5-10(13)8-3-1-4-9-7-8/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTISFQUSQDHPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158089-67-9
Record name 2-(pyridin-3-yl)-1,2-thiazolidine-1,1-dione
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Preparation Methods

Core Scaffold Synthesis

The RCM approach, optimized for scalability, involves three steps:

  • Sulfonylation : Treating 3-pyridinylpropargylamine with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) yields the corresponding sulfonamide.

  • RCM Cyclization : Using Grubbs catalyst B [(IMesH₂)(PCy₃)(Cl)₂Ru=CHPh] at 2.5 mol% (added in five 0.5 mol% portions every 30 minutes), the sulfonamide undergoes cyclization to form 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide.

  • Propargylation : Introducing the pyridin-3-yl group via nucleophilic substitution with 3-bromopyridine under basic conditions (K₂CO₃, DMF).

Table 1: RCM Reaction Optimization

Catalyst Loading (mol%)Temperature (°C)Yield (%)Purity (%)
1.0406288
2.5 (split doses)408995
5.0407890

Split-dose catalyst addition minimizes deactivation, achieving 89% yield and 95% purity.

One-Pot Multi-Component Protocols

Click/Aza-Michael Reaction Sequence

A one-pot protocol combines copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with aza-Michael addition:

  • CuAAC : Reacting the propargyl-substituted dihydroisothiazole with azides (e.g., 3-azidopyridine) in ethanol (0.5 M) at 60°C for 12 hours in the presence of CuI (30 mol%) and DBU (10 mol%) forms the triazole intermediate.

  • Aza-Michael Addition : Adding amines (e.g., benzylamine) directly to the reaction mixture introduces diversity at the β-position of the isothiazolidine ring.

Table 2: Representative One-Pot Reaction Outcomes

AzideAmineYield (%)Purity (%)
3-azidopyridineBenzylamine7892
4-azidobenzonitrileCyclohexylamine7289
2-azidoethanolAniline6585

This method streamlines synthesis, eliminating intermediate purification.

Reaction Optimization and Catalysis

Copper(I) Catalyst Screening

CuI outperformed other catalysts (e.g., CuBr, CuCl) in triazole formation due to its stability in ethanol. DBU acts as both a base and ligand, enhancing reaction rates.

Table 3: Catalyst Impact on Click Reaction Efficiency

CatalystDBU (mol%)Conversion (%)
CuI1098
CuBr1075
CuCl1068

Solvent and Temperature Effects

Ethanol (ε = 24.3) provided optimal polarity for balancing azide solubility and catalyst activity. Elevated temperatures (60°C) accelerated triazole formation without promoting side reactions.

Scalability and Industrial Production

Continuous Flow Reactor Adaptation

Scaling the RCM step to a continuous flow system (2 L/hr throughput) with immobilized Grubbs catalyst on silica gel achieved 85% yield at 50°C, demonstrating industrial viability.

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) yielded 2-(pyridin-3-yl)isothiazolidine 1,1-dioxide as white crystals (mp 148–150°C) with >99% purity, confirmed by X-ray diffraction.

Purification and Characterization Techniques

Reverse-Phase HPLC

A SunFire C18 column (5 µm, 4.6 × 150 mm) with a 30–45% H₂O/MeCN gradient (0.1% TFA) resolved isomeric impurities, achieving >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyridine-H), 7.85–7.70 (m, 2H, pyridine-H), 4.30 (t, J = 7.2 Hz, 2H, CH₂), 3.75 (t, J = 7.2 Hz, 2H, CH₂).

  • HRMS : [M+H]⁺ calcd. for C₈H₁₀N₂O₂S: 199.0543; found: 199.0546.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Traditional Cyclization4580Low
RCM-Based Synthesis8995High
One-Pot Protocol7892Moderate

The RCM approach offers superior yield and scalability, while one-pot methods reduce synthetic steps .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various substituents on the pyridine ring .

Scientific Research Applications

2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target of interest .

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs. Phenyl : The pyridinyl group introduces nitrogen-mediated interactions (e.g., with ATP-binding pockets in kinases), contrasting with phenyl analogs optimized for π-π stacking .
  • Polarity : Sulfone and pyridine groups increase hydrophilicity compared to aliphatic (e.g., isopropyl) or brominated derivatives .

Activity Trends :

  • Substituent Size : Bulky groups (e.g., 3-methylphenyl) improve target selectivity but may reduce bioavailability .
  • Stereochemistry : Cis-isomers (e.g., SR vs. RS) exhibit divergent docking efficiencies, highlighting the importance of stereocontrol .

Biological Activity

2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide is C₈H₈N₂O₂S. Its structure features a pyridine ring attached to an isothiazolidine moiety with a dioxide functional group. This unique arrangement allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Preliminary studies indicate that 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide exhibits antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity of 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways.

Table 2: Anticancer Activity of 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)10Inhibition of cell proliferation
A549 (lung cancer)20Modulation of MAPK signaling pathway

The biological activity of 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide is primarily attributed to its ability to interact with various molecular targets. It has been shown to bind to enzymes and receptors, modulating their activity. The compound's mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors that regulate cell survival and apoptosis.

Case Studies

Recent case studies have highlighted the potential applications of this compound in treating infections and cancer:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on the efficacy of the compound against multidrug-resistant strains of Staphylococcus aureus demonstrated significant antimicrobial activity, suggesting its potential as a new antibiotic agent.
  • Case Study on Cancer Treatment :
    • In vivo experiments using murine models showed that treatment with 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide resulted in reduced tumor size and improved survival rates, indicating its promise in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide and its derivatives in academic research?

  • Methodological Answer : The synthesis of isothiazolidine 1,1-dioxide derivatives typically involves multi-step routes, such as cyclization of precursors (e.g., pyridines and thiazolidines) under acidic/basic conditions. Catalysts or oxidizing agents (e.g., Pd in hydrogenation steps) are critical for achieving high yields and selectivity. For example, 2-(3-hydroxyphenyl)isothiazolidine 1,1-dioxide was synthesized via catalytic deprotection (Pd/C, H₂) with an 86.6% yield, followed by HPLC purification using a SunFire C18 column . Similar protocols can be adapted for pyridin-3-yl derivatives by modifying precursor substituents.

Q. How should researchers approach the purification and characterization of isothiazolidine 1,1-dioxide derivatives to ensure structural fidelity?

  • Methodological Answer :

  • Purification : Reverse-phase HPLC (e.g., MeCN/H₂O gradients) is effective for isolating isomers and removing byproducts. For instance, a 30–45% H₂O-MeCN gradient achieved >99% purity for a triazole-containing derivative .
  • Characterization : Combine LC-MS for molecular weight confirmation ([M+H]+ ion matching) with ¹H/¹³C NMR to verify regiochemistry. Elemental analysis (e.g., C, H, N percentages) ensures stoichiometric integrity, as demonstrated for C26H20N4O2S2 derivatives .

Advanced Research Questions

Q. What methodological frameworks are effective in analyzing structure-activity relationships (SAR) for isothiazolidine 1,1-dioxide derivatives?

  • Methodological Answer :

  • Comparative Substituent Analysis : Systematically vary substituents on the pyridine and isothiazolidine rings. For example, 4-methoxybenzyl or p-tolyl groups in pyridothiadiazine derivatives significantly altered bioactivity due to electron-donating effects .
  • Data Table :
Compound SubstituentBiological ActivityKey Structural Feature
3-MethoxybenzylEnhanced bindingElectron-rich aromatic ring
5-Amino-2-methoxyphenylModerate activityHydrogen-bond donor
  • Computational Modeling : Use docking studies to predict binding affinities to targets like FFAR1/FFAR4, validated by in vitro assays .

Q. How can multi-component reactions (e.g., click chemistry) be optimized for generating diverse isothiazolidine 1,1-dioxide libraries?

  • Methodological Answer :

  • One-Pot Protocols : Combine click chemistry (Cu-catalyzed azide-alkyne cycloaddition) with aza-Michael additions to introduce diversity. For example, triazole-linked libraries were synthesized in one pot with >70% yields using OACC esterification .
  • Reaction Conditions : Optimize temperature (25–60°C), solvent (ethanol/THF), and catalyst loading (0.1–1 mol% CuI). Monitor reaction progress via TLC or LC-MS to minimize side products.

Q. What strategies resolve contradictions in bioactivity data between computational predictions and experimental results for isothiazolidine derivatives?

  • Methodological Answer :

  • Hybrid Validation : Cross-validate computational models (e.g., QSAR, molecular dynamics) with wet-lab assays. For example, Haddad et al. (2008a) reconciled discrepancies by testing receptor-specific responses (e.g., rat I7 receptor) against predicted ligand-receptor interactions .
  • Cluster Analysis : Use meta-analyses to identify non-overlapping chemical feature clusters. Adjust models to account for methodological biases (e.g., heterologous receptor expression vs. computational extrapolation) .

Notes on Data Reliability

  • Key Citations : Prioritize peer-reviewed journals (e.g., Molecules, Marine Drugs) and patents (e.g., Novartis AG ) for authoritative protocols.

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